molecular formula C18H16N4O4 B3902148 N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]quinolin-2-amine

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]quinolin-2-amine

Cat. No.: B3902148
M. Wt: 352.3 g/mol
InChI Key: HKBWTGJNNMBZQA-YBFXNURJSA-N
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Description

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]quinolin-2-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, which is fused with a nitrophenyl group and a dimethoxy substituent. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]quinolin-2-amine typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-aminoquinoline. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]quinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

    Reduction: Formation of N-[(E)-(4,5-dimethoxy-2-aminophenyl)methylideneamino]quinolin-2-amine.

    Substitution: Formation of derivatives with substituted functional groups on the phenyl ring.

Scientific Research Applications

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]quinolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]quinolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The pathways involved include the inhibition of key signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-N-(4-methoxy-2-nitrophenyl)amine
  • **N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino[1,1’-biphenyl]-4-ylamine

Uniqueness

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]quinolin-2-amine is unique due to its specific combination of a quinoline ring with a nitrophenyl group and dimethoxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-25-16-9-13(15(22(23)24)10-17(16)26-2)11-19-21-18-8-7-12-5-3-4-6-14(12)20-18/h3-11H,1-2H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBWTGJNNMBZQA-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC2=NC3=CC=CC=C3C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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